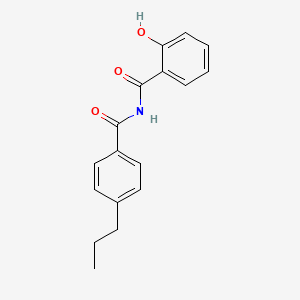
2-hydroxy-N-(4-propylbenzoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-(4-propylbenzoyl)benzamide is a benzamide derivative, a class of compounds known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes Benzamides are characterized by the presence of a benzoyl group attached to an amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-propylbenzoyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 4-propylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of benzamide derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. One method involves the use of ultrasonic irradiation and a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst. This approach offers advantages such as low reaction times, high yields, and eco-friendly processes .
化学反応の分析
Types of Reactions
2-hydroxy-N-(4-propylbenzoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and halogenating agents (SOCl2, PBr3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoyl group produces a secondary alcohol.
科学的研究の応用
2-hydroxy-N-(4-propylbenzoyl)benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Benzamide derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-hydroxy-N-(4-propylbenzoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
類似化合物との比較
Similar Compounds
2-hydroxybenzamide: Lacks the propyl group, which may affect its solubility and reactivity.
N-(4-propylbenzoyl)benzamide: Lacks the hydroxy group, potentially altering its hydrogen bonding capabilities and biological activity.
2-hydroxy-N-(4-methylbenzoyl)benzamide: Features a methyl group instead of a propyl group, which can influence its steric and electronic properties.
Uniqueness
The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
716317-48-5 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
2-hydroxy-N-(4-propylbenzoyl)benzamide |
InChI |
InChI=1S/C17H17NO3/c1-2-5-12-8-10-13(11-9-12)16(20)18-17(21)14-6-3-4-7-15(14)19/h3-4,6-11,19H,2,5H2,1H3,(H,18,20,21) |
InChIキー |
SPAOHXQOULUUSP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O |
溶解性 |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)

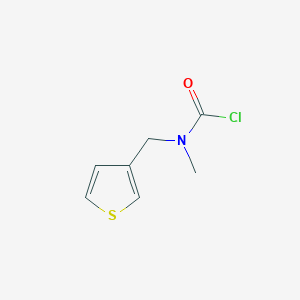
![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
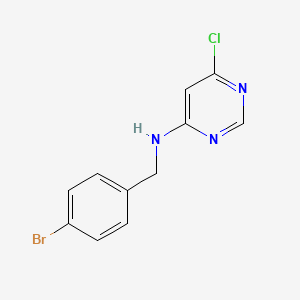
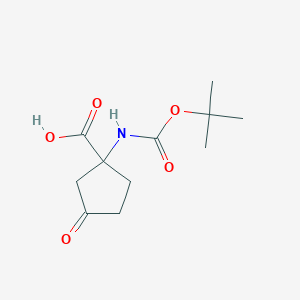
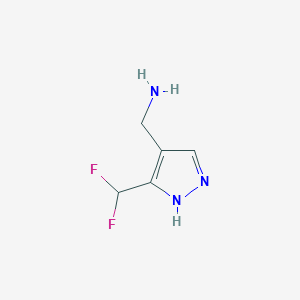
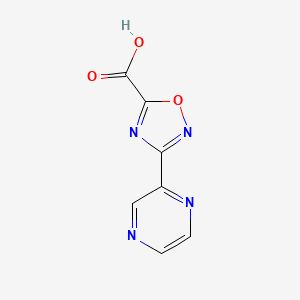
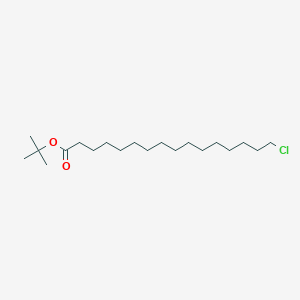
![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
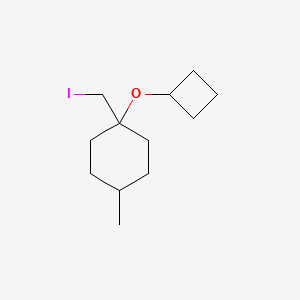
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
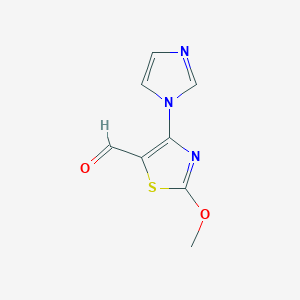
![3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13325209.png)
